An In-depth Technical Guide to Methyl 2-isothiocyanatoacetate
An In-depth Technical Guide to Methyl 2-isothiocyanatoacetate
CAS Number: 21055-37-8
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 2-isothiocyanatoacetate, a reactive and versatile chemical entity. With full editorial control, this document is structured to deliver in-depth insights into its synthesis, chemical properties, and significant applications in the realms of chemical biology and drug discovery. The content is grounded in scientific literature to ensure accuracy and provide a reliable resource for professionals in the field.
Core Chemical Identity and Properties
Methyl 2-isothiocyanatoacetate, identified by the CAS number 21055-37-8, is an organic compound featuring both an isothiocyanate group and a methyl ester.[1] This dual functionality makes it a valuable reagent in organic synthesis and a potent electrophile for biological investigations.
| Property | Value | Source |
| CAS Number | 21055-37-8 | [1] |
| Molecular Formula | C4H5NO2S | [1] |
| Molecular Weight | 131.15 g/mol | [1] |
| Appearance | Reported as a beige liquid | Alfa Chemistry |
| Odor | Irritating | Alfa Chemistry |
Synthesis of Methyl 2-isothiocyanatoacetate: A Detailed Protocol
Principle: The synthesis involves the reaction of methyl glycinate (or its hydrochloride salt) with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate product.
Experimental Protocol:
Materials:
-
Methyl glycinate hydrochloride
-
Carbon disulfide (CS2)
-
Triethylamine (TEA) or another suitable organic base
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) or another desulfurizing agent (e.g., ethyl chloroformate)[4]
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware and stirring equipment
-
Rotary evaporator
-
Flash chromatography system (optional, for high purity)
Procedure:
-
Formation of the Dithiocarbamate Intermediate:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl glycinate hydrochloride (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution in an ice bath (0 °C).
-
Add triethylamine (2.2 equivalents) dropwise to the stirred solution to neutralize the hydrochloride and liberate the free amine.
-
To this solution, add carbon disulfide (1.5 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Formation of Methyl 2-isothiocyanatoacetate:
-
Cool the reaction mixture back to 0 °C.
-
Add the desulfurizing agent, for example, DMT/NMM/TsO⁻ (1.1 equivalents), portion-wise to the stirred solution.[4] Alternatively, ethyl chloroformate (1.1 equivalents) can be added dropwise.[2]
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC until the dithiocarbamate intermediate is consumed.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl 2-isothiocyanatoacetate.
-
Causality Behind Experimental Choices:
-
The use of an inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
-
The initial cooling to 0 °C helps to control the exothermic nature of the reaction between the amine and carbon disulfide.
-
Triethylamine acts as a base to deprotonate the amine hydrochloride and to neutralize the acid formed during the desulfurization step.
-
The choice of desulfurizing agent can influence reaction times and yields. DMT/NMM/TsO⁻ is a modern, efficient reagent for this transformation.[4]
-
The aqueous work-up is essential to remove the base, salts, and any water-soluble impurities.
Caption: Covalent modification of protein nucleophiles by Methyl 2-isothiocyanatoacetate.
The reaction with cysteine is of particular interest in the design of covalent inhibitors. By incorporating the isothiocyanate "warhead" into a molecule that has affinity for the active site of a target protein, a highly specific and irreversible inhibitor can be developed. This strategy has been successfully employed in the development of drugs targeting kinases and other enzymes implicated in disease.
Potential as a Therapeutic Agent
Isothiocyanates derived from natural sources, such as sulforaphane from broccoli, have been extensively studied for their chemopreventive and therapeutic properties, particularly in the context of cancer. [5][6]The anticancer activity of isothiocyanates is believed to stem from their ability to induce apoptosis, inhibit cell proliferation, and modulate signaling pathways involved in cancer progression. [6][7]While specific studies on Methyl 2-isothiocyanatoacetate are limited, its structural similarity to other biologically active isothiocyanates suggests it could be a valuable lead compound or research tool in oncology drug discovery.
Potential Mechanisms of Action (based on the isothiocyanate class):
-
Induction of Phase II Detoxification Enzymes: Isothiocyanates can upregulate enzymes that neutralize carcinogens.
-
Inhibition of Cell Cycle Progression: They can cause cell cycle arrest, preventing cancer cells from dividing.
-
Induction of Apoptosis: Isothiocyanates can trigger programmed cell death in cancer cells.
-
Covalent Inhibition of Key Signaling Proteins: By irreversibly binding to and inhibiting proteins crucial for cancer cell survival and proliferation. [5][7]
Conclusion and Future Directions
Methyl 2-isothiocyanatoacetate is a readily accessible and highly reactive bifunctional molecule. Its isothiocyanate group provides a powerful tool for covalent modification of proteins, making it a valuable reagent for chemical biology and a promising scaffold for the design of covalent inhibitors in drug discovery. While the broader class of isothiocyanates has shown significant potential in cancer research, further investigation into the specific biological activities and protein targets of Methyl 2-isothiocyanatoacetate is warranted. This in-depth guide provides the foundational knowledge for researchers and scientists to explore the full potential of this versatile compound.
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Moore, M. L.; Crossley, F. S. Isothiocyanic acid, methyl ester. Organic Syntheses. 1941 , 21, 81. [Link]
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Ghorab, M. M.; Alsaid, M. S. Utility of methyl 2-isothiocyanatobenzoate in the synthesis of some new quinazoline derivatives as potential anticancer and radiosensitizing agents. Arzneimittelforschung. 2011 , 61(12), 719-26. [Link]
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Mi, L.; Wang, X.; Govind, S.; Hood, B. L.; Veenstra, T. D.; Conrads, T. P.; Chung, F. L. Proteomic identification of binding targets of isothiocyanates in human lung cancer A549 cells. Carcinogenesis. 2009 , 30(11), 1845–1852. [Link]
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Lin, J.; Li, H.; Chen, J.; Liu, Y.; Chen, J.; Yang, Y.; Wang, M.; Chen, X. Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship. Organic Letters. 2019 , 21(15), 5977-5980. [Link]
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Janczewski, Ł.; Kolesińska, B.; Kręgiel, D. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules. 2021 , 26(9), 2585. [Link]
- Google Patents.
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Lin, J.; Li, H.; Chen, J.; Liu, Y.; Chen, J.; Yang, Y.; Wang, M.; Chen, X. Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship. PubMed. 2019 . [Link]
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Mi, L.; Di Pasqua, A. J.; Chung, F. L. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Journal of Agricultural and Food Chemistry. 2011 , 59(14), 7475-7481. [Link]
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Mi, L.; Di Pasqua, A. J.; Chung, F. L. Proteins as binding targets of isothiocyanates in cancer prevention. PubMed. 2011 . [Link]
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